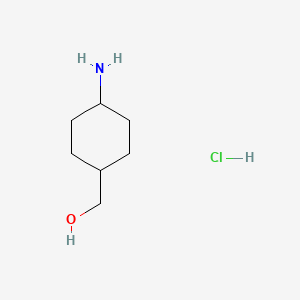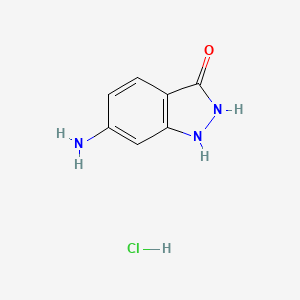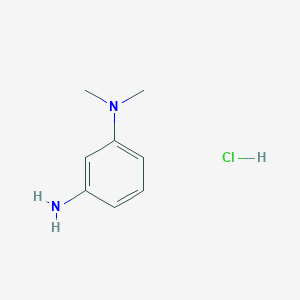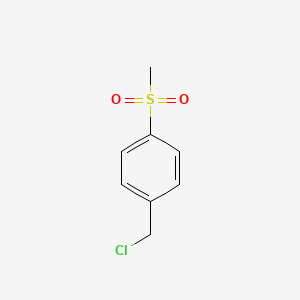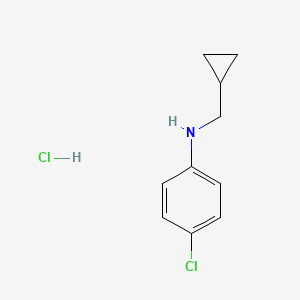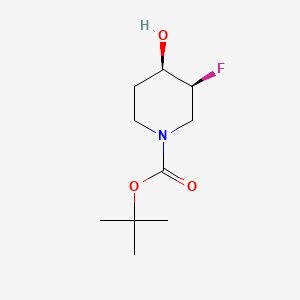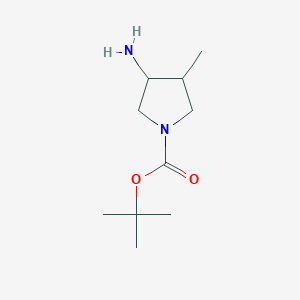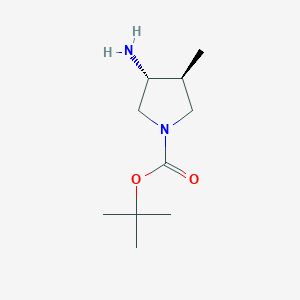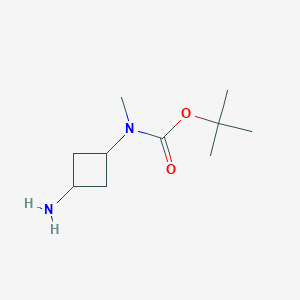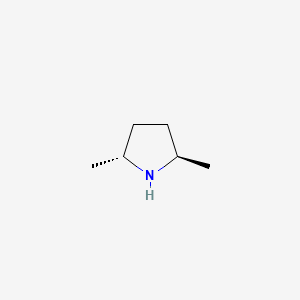
(2R,5R)-2,5-dimethylpyrrolidine
Overview
Description
(2R,5R)-2,5-dimethylpyrrolidine is a chiral organic compound with the molecular formula C6H13N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two methyl groups at the 2 and 5 positions in the ® configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2,5-dimethylpyrrole using a chiral catalyst. This method ensures the selective formation of the (2R,5R) isomer. Another route involves the reduction of 2,5-dimethylpyrrolidin-2-one using a suitable reducing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired enantioselectivity. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: N-substituted pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, (2R,5R)-2,5-dimethylpyrrolidine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. Its unique structure allows researchers to investigate the effects of chirality on biological activity.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its chiral properties are crucial in the development of drugs with specific enantiomeric forms, which can have different therapeutic effects.
Industry
Industrially, the compound is used in the production of agrochemicals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral binding sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-dimethylpyrrolidine
- (2R,5S)-2,5-dimethylpyrrolidine
- (2S,5R)-2,5-dimethylpyrrolidine
Uniqueness
(2R,5R)-2,5-dimethylpyrrolidine is unique due to its specific ® configuration at both the 2 and 5 positions. This configuration imparts distinct stereochemical properties, making it different from its diastereomers and enantiomers. The compound’s unique chiral structure is crucial in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(2R,5R)-2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348946 | |
| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39713-72-9, 62617-70-3 | |
| Record name | 2,5-Dimethylpyrrolidine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylpyrrolidine, (2R,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062617703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62617-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPYRROLIDINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9252709XHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-DIMETHYLPYRROLIDINE, (2R,5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5354Q1C1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the specific stereochemistry of (2R,5R)-2,5-dimethylpyrrolidine important?
A1: The chirality of this compound is crucial for its role as a chiral auxiliary. In asymmetric synthesis, the goal is often to create a molecule with a specific stereocenter (a carbon atom with four different groups attached). By using a chiral auxiliary like this compound, chemists can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer (mirror image) over the other. This is particularly important in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. [, ]
Q2: How is this compound used in organic synthesis?
A2: One common use of this compound is in the formation of chiral enamines. [] Enamines are versatile intermediates in organic synthesis, and their chirality, influenced by the this compound, can be transferred to the final product. For example, researchers have used this compound-derived enamines in the synthesis of 2-substituted 2-alkoxycarbonylcycloalkanones. []
Q3: Have there been any challenges in using this compound as a chiral auxiliary?
A3: While this compound has shown promise in asymmetric synthesis, there have been challenges in achieving high enantioselectivity in some reactions. For instance, in the alkylation of extended enolates derived from this compound enamines, only modest enantiomeric excesses (up to 33% ee) were observed. [] This suggests that the steric hindrance imposed by the two methyl groups on the pyrrolidine ring might hinder the approach of reactants in some cases, limiting the overall stereochemical control.
Q4: Are there alternative synthetic routes for this compound?
A4: Yes, researchers have developed improved synthetic routes for (−)-(2R,5R)-2,5-dimethylpyrrolidine to address potential limitations in its accessibility. [] These improved syntheses are crucial for further exploring the utility of this chiral auxiliary in diverse chemical transformations and for potentially scaling up its production for broader applications in asymmetric synthesis.
Q5: Beyond enamine formation, are there other applications of this compound?
A5: Researchers have investigated the use of this compound in Claisen rearrangements, specifically the fluoroacetamide acetal Claisen rearrangement of N-fluoroacetyl-trans-(2R,5R)-2,5-dimethylpyrrolidine. [] This highlights the potential for exploring the utility of this compound beyond enamine chemistry and in developing new methodologies for synthesizing complex molecules with specific stereochemical configurations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


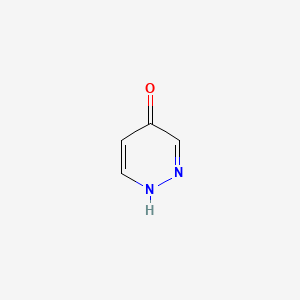

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)
